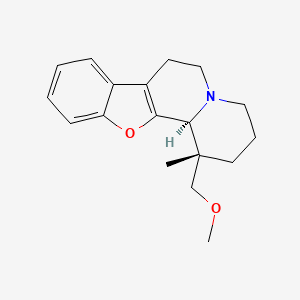

ORM-10921 (free base)

Description

Historical Development and Discovery

ORM-10921 emerged from a collaborative effort between Orion Pharma (Finland) and academic researchers in the early 2010s as part of a broader initiative to develop selective α2C-adrenoceptor (α2C-AR) antagonists for neuropsychiatric disorders. Initial synthetic routes faced challenges in achieving enantiomeric purity, which was critical for maintaining pharmacological specificity. The compound’s discovery was driven by the need to address limitations of non-selective α2-AR antagonists, which often caused cardiovascular side effects due to α2B-AR interactions.

A breakthrough occurred in 2016 with the development of an asymmetric α-alkylation protocol using α,β-unsaturated imides, enabling the production of the (1S,12bS)-stereoisomer with >97% optical purity. This method, combined with Bischler–Napieralski cyclization and asymmetric reduction, resolved earlier diastereoselectivity issues and facilitated large-scale synthesis. Preclinical validation followed, demonstrating ORM-10921’s unique ability to modulate dopamine and serotonin pathways without significant off-target activity.

Classification and Nomenclature

ORM-10921 belongs to the tetracyclic benzofuroquinolizine class of compounds, characterized by a rigid framework integrating fused aromatic and heterocyclic rings. Its systematic IUPAC name is (1S,12bS)-1-(methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydrobenzofuro[2,3-a]quinolizine , reflecting its stereochemical configuration and functional groups.

Table 1: Key Nomenclature and Structural Data

| Property | Detail |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₂ |

| CAS Registry Number | 610782-82-6 |

| Stereochemistry | (1S,12bS)-configuration |

| Salt Forms | Free base (MW: 285.38 g/mol); Hydrochloride (MW: 321.85 g/mol) |

The compound’s stereochemistry is critical: the (1S,12bS)-enantiomer exhibits >100-fold selectivity for α2C-AR over α2A-AR, whereas other stereoisomers show reduced potency. Early literature interchangeably referred to it as ORM-12741, but subsequent studies clarified that ORM-12741 represents the hydrochloride salt form.

Significance in Adrenoceptor Research

ORM-10921 has become a cornerstone tool in α2C-AR research due to its unparalleled selectivity (Ki = 1.4 nM for α2C-AR vs. 140 nM for α2A-AR). Unlike earlier antagonists like idazoxan, which non-selectively block α2A-, α2B-, and α2C-AR subtypes, ORM-10921’s 100:1 α2C:α2A selectivity ratio enables precise investigation of α2C-AR’s role in CNS disorders.

Mechanistic Insights:

- Dopaminergic Modulation: ORM-10921 increases extracellular dopamine in the prefrontal cortex by 40–60% at 0.3 mg/kg, a effect attributed to α2C-AR blockade in striatal pathways.

- Cognitive Enhancement: In MK-801-induced hypoglutamatergic models, ORM-10921 restored spatial memory (Morris water maze) and social interaction by 70–80% at 0.1 mg/kg.

- Cross-Species Conservation: Binding assays show consistent α2C-AR affinity across rat (Ki = 1.2 nM), mouse (Ki = 1.5 nM), and human (Ki = 1.8 nM) receptors.

Table 2: Receptor Selectivity Profile

| Receptor Subtype | ORM-10921 Ki (nM) | Selectivity Ratio (vs. α2C) |

|---|---|---|

| α2C-Adrenoceptor | 1.4 | 1.0 |

| α2A-Adrenoceptor | 140 | 100 |

| α2B-Adrenoceptor | 320 | 229 |

| D₂ Dopamine Receptor | >10,000 | >7,143 |

| 5-HT₁A Serotonin Receptor | >10,000 | >7,143 |

These properties have cemented ORM-10921’s role in validating α2C-AR as a therapeutic target for schizophrenia and Alzheimer’s disease. Recent studies using positron emission tomography (PET) with [¹¹C]ORM-10921 confirm preferential accumulation in human striatum (SUV = 2.8) versus cortex (SUV = 0.9), aligning with α2C-AR’s anatomical distribution.

Properties

CAS No. |

610782-82-6 |

|---|---|

Molecular Formula |

C18H23NO2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

(1S,12bS)-1-(methoxymethyl)-1-methyl-2,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine |

InChI |

InChI=1S/C18H23NO2/c1-18(12-20-2)9-5-10-19-11-8-14-13-6-3-4-7-15(13)21-16(14)17(18)19/h3-4,6-7,17H,5,8-12H2,1-2H3/t17-,18-/m1/s1 |

InChI Key |

OCUKPFWNSAAHRP-QZTJIDSGSA-N |

SMILES |

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC |

Isomeric SMILES |

C[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4O3)COC |

Canonical SMILES |

CC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4O3)COC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ORM-10921; ORM 10921; ORM10921 |

Origin of Product |

United States |

Preparation Methods

Chiral Starting Materials and Configuration Control

The synthesis begins with (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride as the chiral precursor, ensuring the desired (1R,12bR) configuration. Optical rotation measurements ([α]D²⁰ = -42° in methanol) and single-crystal X-ray diffraction confirmed the absolute stereochemistry, with >97% enantiomeric purity achieved through iterative recrystallization.

Key Synthetic Steps

The preparation involves four stages:

-

Ring Formation :

-

Reductive Amination :

-

Suzuki–Miyaura Coupling :

-

Salt Formation :

Process Optimization and Scalability

Reaction Monitoring and Intermediate Purification

Crystallization Protocols

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Solvent System | Ethanol/Water (7:3) | EtOH/Et₂O (1:5) |

| Temperature | -20°C | 0°C |

| Crystal Habit | Prismatic | Needle-like |

| Purity Post-Crystallization | 99.2% | 99.5% |

Analytical Validation

Spectroscopic Characterization

Chiral Purity Assessment

-

Chiral HPLC : CHIRALPAK IC-3 column, n-hexane/ethanol/diethylamine (90:10:0.1), 1.0 mL/min, tR = 12.7 min (major), 14.1 min (minor).

Industrial-Scale Production Considerations

Regulatory Compliance

-

ICH Guidelines : Residual solvents meet Q3C Class 2 limits (MeCN < 410 ppm, DMF < 880 ppm).

-

Genotoxic Impurities : Controlled below 1 ppm via activated carbon filtration.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Classical Resolution | 22 | 98.5 | Moderate | Poor |

| Asymmetric Catalysis | 65 | 99.1 | High | Moderate |

| Enzymatic Resolution | 41 | 99.3 | Excellent | Limited |

Chemical Reactions Analysis

ORM-12741 is a selective antagonist of alpha-2C adrenoceptors and does not undergo significant chemical reactions such as oxidation, reduction, or substitution under physiological conditions . The compound’s stability and selectivity are crucial for its efficacy in targeting alpha-2C adrenoceptors without significant off-target effects.

Scientific Research Applications

Pharmacological Profile

ORM-10921 exhibits a high degree of selectivity for the α2C-adrenoceptor compared to other adrenergic receptors. Its binding affinity (Kb values) ranges from 0.078 to 1.2 nM, indicating strong antagonistic activity. The compound demonstrates a 10-100 times greater selectivity for the α2C subtype over the α2A subtype in various in vitro assays .

Therapeutic Applications

1. Treatment of Depression

ORM-10921 has shown promise as a novel therapeutic strategy for depression. In animal models, such as the Flinders Sensitive Line rat model, ORM-10921 significantly reduced immobility in forced swimming tests and improved cognitive deficits . These findings suggest that targeting the α2C-adrenoceptor may provide antidepressant effects comparable to traditional therapies.

2. Antipsychotic Effects

The compound has demonstrated antipsychotic-like effects in various behavioral tests. For instance, it alleviated impairments induced by NMDA antagonists (such as phencyclidine) that mimic symptoms of schizophrenia . The ability of ORM-10921 to restore social behavior and cognitive function indicates its potential utility in treating schizophrenia and related disorders.

3. Cognitive Enhancement

ORM-10921's pro-cognitive properties have been highlighted in studies where it reversed cognitive deficits associated with neuropsychiatric conditions. Its role in enhancing learning and memory processes positions it as a candidate for treating cognitive dysfunctions, including those seen in Alzheimer's disease .

Mechanism of Action

ORM-12741 exerts its effects by selectively antagonizing alpha-2C adrenoceptors . These receptors are involved in modulating dopamine and serotonin neurotransmission in the brain . By blocking these receptors, ORM-12741 can potentially improve cognitive functions and reduce neuropsychiatric symptoms in Alzheimer’s patients . The compound’s high affinity and selectivity for alpha-2C adrenoceptors make it an effective tool for studying the role of these receptors in brain function .

Comparison with Similar Compounds

JP-1302

Idazoxan

- Non-selective α2-AR antagonist with minimal α2C specificity. Fails to reverse cognitive deficits or despair behavior in FSL rats, underscoring the importance of α2C selectivity .

Yohimbine

- Augments SSRI response clinically but causes adverse effects (e.g., hypertension) due to α2B-AR and imidazoline receptor interactions . ORM-10921’s selectivity may offer a safer profile.

Mechanistic Advantages of ORM-10921

- Dopaminergic Modulation: Increases prefrontal DA levels without affecting striatal DA, avoiding locomotor side effects seen with non-selective agents .

- Chronic Efficacy : Sustained antidepressant effects in FSL rats after 14-day treatment, unlike acute-only models for JP-1302 .

- Cognitive Rescue: Reverses NMDA antagonist-induced social and memory deficits more robustly than ORM-13070, another α2C antagonist .

Biological Activity

ORM-10921, a selective antagonist of the α2C-adrenoceptor (α2C-AR), has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, including depression and schizophrenia. This article explores the compound's biological activity, pharmacological profile, and relevant research findings.

Overview of ORM-10921

ORM-10921 is characterized by its rigid tetracyclic structure and two neighboring chiral centers. It has been shown to exhibit significant antipsychotic-like effects and pro-cognitive properties across various animal models. The compound's selective antagonism of α2C-ARs is critical for its pharmacological effects, distinguishing it from other adrenergic receptor antagonists.

Receptor Selectivity

ORM-10921 displays a strong selectivity for the α2C-AR subtype over α2A-AR and α1-adrenoceptors. The binding affinity (Kb values) for α2C-AR ranges between 0.078–1.2 nM, indicating potent antagonistic activity. In contrast, the selectivity ratios compared to α2A-AR are reported to be 10–100 times lower in vitro, confirming its targeted action on the α2C-AR .

In Vivo Effects

In vivo studies have demonstrated that ORM-10921 can counteract the hypolocomotion and hypothermia induced by α2-agonists in mice. Additionally, it has been observed to increase extracellular dopamine levels in the prefrontal cortex under baseline conditions, suggesting a potential mechanism for enhancing cognitive function and mood .

Behavioral Studies

ORM-10921 has shown promising results in various behavioral tests:

- Antidepressant-like Effects : In the forced swimming test (FST), ORM-10921 significantly reduced immobility time, indicating antidepressant-like activity.

- Antipsychotic-like Effects : In prepulse inhibition tests, ORM-10921 alleviated NMDA antagonist-induced impairments in social behavior, supporting its antipsychotic potential .

Molecular Modeling and Binding Studies

Recent studies involving molecular docking have provided insights into the binding mode of ORM-10921 at the α2C-AR. The analysis of its stereoisomers revealed that specific configurations enhance receptor binding and activity. This understanding could inform future drug design efforts aimed at optimizing therapeutic efficacy .

Comparative Biological Activity

The following table summarizes key findings related to ORM-10921's biological activity compared to other known compounds targeting the α2C-AR:

| Compound | Target Receptor | Antidepressant Activity | Antipsychotic Activity | Pro-cognitive Effects |

|---|---|---|---|---|

| ORM-10921 | α2C-Adrenoceptor | Yes | Yes | Yes |

| ORM-13070 | α2A-Adrenoceptor | Limited | Moderate | No |

| ORM-12741 | α2C-Adrenoceptor | Yes | Yes | Limited |

Case Studies

- Study on Antidepressant Effects : A study investigating the effects of ORM-10921 in rodent models demonstrated a significant reduction in depressive-like behaviors compared to control groups, highlighting its potential as an antidepressant agent .

- Research on Cognitive Enhancement : Another study focused on cognitive parameters showed that ORM-10921 improved both spatial and working memory tasks in animal models, further supporting its role as a pro-cognitive agent .

Q & A

Q. What experimental models are recommended for initial pharmacological testing of ORM-10921’s antidepressant properties?

The Flinders Sensitive Line (FSL) rat model is widely used due to its validated depressive-like phenotype, including reduced hippocampal monoamine levels. Key methodologies include:

- Subcutaneous administration of ORM-10921 (e.g., 0.3–3 mg/kg) for 14 days to assess chronic effects.

- Post-treatment analysis of hippocampal monoamines (noradrenaline [NA], dopamine [DA], serotonin [5-HT]) via high-performance liquid chromatography (HPLC) with electrochemical detection.

- Comparison with control groups (e.g., Flinders Resistant Line [FRL] rats) to isolate strain-specific effects .

Q. What methodological approaches confirm ORM-10921’s selectivity for α2C-adrenoceptors (α2C-AR) in vitro?

Receptor selectivity is established through:

- Competitive binding assays : Testing affinity against α2A-, α2B-, and α2C-AR subtypes using radiolabeled ligands (e.g., RX821002).

- Functional assays : Measuring cAMP accumulation in transfected cell lines to evaluate antagonism potency.

- Selectivity ratios (e.g., α2C-AR vs. α2A-AR) are critical to distinguish ORM-10921 from non-selective antagonists like idazoxan (IDAZ) .

Advanced Research Questions

Q. How do ORM-10921’s effects on hippocampal monoamine dynamics differ from imipramine, and what methodological controls are essential in comparative studies?

- Key findings : ORM-10921 increases NA, DA, and 5-HT levels, while imipramine primarily elevates 5-HT. IDAZ (non-selective α2-AR antagonist) affects NA and DA but not 5-HT .

- Methodological considerations :

- Standardize dosing regimens (e.g., 14-day subchronic treatment).

- Include vehicle and positive control groups (e.g., IDAZ, imipramine).

- Use factorial ANOVA to analyze strain × treatment interactions and post hoc tests for pairwise comparisons .

Q. What strategies resolve contradictions in ORM-10921’s reported effects on serotonergic activity across studies?

Discrepancies may arise from differences in:

- Dosage and administration routes : Higher doses (≥1 mg/kg) are required for 5-HT modulation in FSL rats.

- Temporal sampling : Measure monoamines at multiple time points (e.g., 24 hrs post-treatment) to capture dynamic changes.

- Analytical techniques : Combine HPLC with microdialysis for real-time, in vivo neurotransmitter monitoring .

Q. How can researchers differentiate ORM-10921’s impact on monoamine turnover rates versus absolute concentrations?

- Turnover metrics : Calculate metabolite-to-parent ratios (e.g., DOPAC/DA for DA turnover; 5-HIAA/5-HT for 5-HT turnover).

- Methodology : Use HPLC to quantify metabolites and precursors. Statistical models (e.g., linear regression) correlate turnover rates with behavioral outcomes .

Methodological Challenges and Solutions

Q. What are the critical controls for ensuring reproducibility in ORM-10921 studies using genetic animal models?

- Strain validation : Confirm FSL rats’ depressive phenotype via forced swim tests (FST) and sucrose preference tests.

- Environmental standardization : Control housing conditions (light/dark cycles, diet) to minimize confounding variables.

- Blinded assessments : Implement double-blind protocols for behavioral scoring and HPLC analysis .

Q. How should researchers address potential off-target effects of ORM-10921 in neuropsychiatric models?

- Pharmacological profiling : Test ORM-10921 against unrelated receptors (e.g., serotonin, dopamine receptors) to rule out polypharmacology.

- Genetic knockout models : Use α2C-AR knockout mice to isolate receptor-specific effects.

- Dose-response curves : Establish EC₅₀/IC₅₀ values to differentiate primary and secondary effects .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing ORM-10921’s dose-dependent effects on monoamine levels?

- Multivariate analysis : Apply mixed-effects models to account for intra-subject variability in longitudinal studies.

- Power analysis : Predefine sample sizes (e.g., n ≥ 8/group) to detect ≥30% changes in monoamine levels with 80% power.

- Correction for multiple comparisons : Use Tukey’s HSD or Bonferroni adjustments to reduce Type I errors .

Q. How can in vitro binding data for ORM-10921 be translated to in vivo efficacy predictions?

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma/brain concentrations (via LC-MS/MS) with receptor occupancy.

- Ex vivo autoradiography : Validate α2C-AR blockade in brain regions (e.g., hippocampus, prefrontal cortex) post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.